Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Antifungal Natural Product Agriculture

Source octadecyl p-coumarate for its unique C18 phenolipid profile (XlogP ~10.70), not substitutable by short-chain esters. This E/Z isomer mixture exhibits dose-dependent antifungal activity against Alternaria spp. and Cercospora capsici, plus DNA polymerase α/β inhibition. Its alkali-induced bathochromic shift (358.2 nm) supports rapid spectrophotometric assays. Procure at ≥98% HPLC purity for use as an analytical standard, agrochemical lead, or enzymology probe. Protect from light to maintain isomeric integrity.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 72943-88-5
Cat. No. B160356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl 3-(4-hydroxyphenyl)prop-2-enoate
CAS72943-88-5
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3
InChIKeySXXOKKBSVARFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS 72943-88-5) Procurement Guide: Chemical Class and Core Characteristics


Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS 72943-88-5), commonly referred to as octadecyl p-coumarate or stearyl p-coumarate, is a long-chain alkyl ester of p-coumaric acid. It belongs to the class of hydroxycinnamic acid derivatives known as phenolipids, which combine a phenolic antioxidant pharmacophore with a hydrophobic C18 alkyl chain [1]. This amphiphilic structure imparts distinct physicochemical properties, including a high calculated logP (XlogP ~10.70) [2], a melting point of 84-87 °C , and limited aqueous solubility, which dictates its behavior in biological and formulation systems [3]. It is a naturally occurring secondary metabolite identified in several plant species, notably in the Convolvulaceae family [4], and is typically encountered as a mixture of E- and Z-isomers [5].

Why Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate Cannot Be Substituted with Generic p-Coumarates or Shorter-Chain Analogs


Generic substitution with p-coumaric acid or its short-chain esters (e.g., methyl, ethyl) is not viable for applications requiring interfacial activity or lipid-phase localization. The C18 alkyl chain in octadecyl p-coumarate confers a critical balance of lipophilicity and molecular geometry that dictates its specific performance in emulsions, membrane interactions, and biological assays [1]. Studies on homologous phenolipid series demonstrate that antioxidant efficacy in emulsion systems follows a non-linear, parabolic relationship with alkyl chain length, where the optimal activity is achieved at an intermediate chain length (often C8-C12), and further extension to C18 can drastically alter, and sometimes reduce, antioxidant capacity due to self-aggregation or changes in interfacial partitioning [2]. Consequently, in vitro activity data for p-coumaric acid (e.g., DPPH IC50) cannot be reliably extrapolated to predict the performance of its C18 ester in complex matrices like oil-in-water emulsions or lipid bilayers [3]. Furthermore, the unique E/Z isomerization behavior of octadecyl p-coumarate in response to light, which can influence its biological activity, is not a property shared by simpler, non-alkylated p-coumarates [4]. Procurement decisions must therefore be guided by compound-specific evidence, not class-level assumptions.

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate: Quantitative Evidence of Differentiation from Analogs and Alternatives


Antifungal Efficacy: Octadecyl p-Coumarate vs. p-Coumaric Acid

Octadecyl p-coumarates demonstrate potent, dose-dependent antifungal activity against several plant pathogenic fungi, a property not observed for the parent compound p-coumaric acid. This activity is specifically attributed to the lipophilic C18 ester, which facilitates its interaction with fungal membranes [1]. The mixture of E- and Z-isomers isolated from Ipomoea carnea subsp. fistulosa effectively inhibits the spore germination of Alternaria alternata and Alternaria porri and the mycelial growth of Cercospora capsici [2]. In contrast, p-coumaric acid lacks this spectrum of antifungal activity at comparable concentrations, underscoring the functional necessity of the alkyl chain for this specific biological effect [3].

Antifungal Natural Product Agriculture

DNA Polymerase Inhibition: Octadecyl p-Coumarate vs. Other Alkyl Chain Lengths

In a comprehensive structure-activity relationship (SAR) study evaluating 30 alkyl p-coumarates, octadecyl trans- and cis-p-coumarates demonstrated strong inhibitory activity against both DNA polymerase α and β [1]. While the study identified other long-chain esters (e.g., icosyl, docosyl) with inhibitory properties, the octadecyl ester consistently exhibited strong inhibition [2]. This contrasts with shorter-chain alkyl p-coumarates (e.g., methyl, butyl), which show significantly reduced or negligible inhibition, establishing a clear chain-length dependency for this biological activity [3].

DNA Polymerase Enzyme Inhibition Chemical Biology

UV Spectral Analysis: Distinctive Bathochromic Shift of Octadecyl p-Coumarate

Octadecyl p-coumarates exhibit a specific UV absorption maximum at λmax(MeOH) = 308.6 nm (log ε = 4.13). Upon addition of alkali, this peak undergoes a characteristic bathochromic shift to 358.2 nm, accompanied by a hyperchromic effect [1]. This spectral behavior, which is distinct from p-coumaric acid (λmax ~286-310 nm depending on solvent and pH), provides a basis for a rapid spectrophotometric method for the quantitative estimation of octadecyl p-coumarates in complex samples [2]. The linear relationship between compound concentration and the hyperchromic effect enables quantification, provided the sample matrix is free of other compounds exhibiting a similar alkali-induced spectral shift [3].

Analytical Chemistry Quality Control Spectroscopy

E/Z Isomerization Behavior: A Stability and Activity Determinant

Octadecyl p-coumarates undergo E–Z isomerization when exposed to daylight [1]. This photoisomerization is a distinctive feature of the C18 ester that can influence its biological activity and analytical characterization. While the parent p-coumaric acid also exists as E and Z isomers, the equilibrium and kinetics of isomerization are influenced by the presence of the long alkyl chain, affecting the compound's overall behavior in experimental systems [2]. The overlapping signals in standard 1H NMR make it challenging to delineate the individual isomers, necessitating advanced techniques like HSQC for proper characterization [3].

Stereochemistry Stability Natural Product

Interfacial Behavior in Emulsions: Octadecyl Chain Length and Antioxidant Performance

While direct antioxidant efficiency data for octadecyl p-coumarate in emulsions is less prevalent than for its shorter-chain analogs (e.g., octyl, tetradecyl), the established behavior of homologous phenolipid series provides a strong framework for predicting its performance. Studies on rosmarinic acid esters demonstrate a parabolic relationship between alkyl chain length and antioxidant capacity in emulsions, with activity peaking at intermediate chain lengths (e.g., C8) and declining significantly for longer chains (C16, C18) due to aggregation and reduced interfacial mobility [1]. For p-coumarates, research on octyl (C8) and tetradecyl (C14) esters in corn oil-in-water emulsions shows that surfactant volume fraction critically modulates their interfacial concentrations and, consequently, their antioxidant efficiency [2]. By extension, octadecyl p-coumarate (C18) is expected to partition even more strongly into the oil phase or surfactant interface, potentially acting as a reservoir or demonstrating a different kinetic profile compared to the optimal C8-C12 esters. This non-linear chain-length dependency means that octadecyl p-coumarate is not simply a 'more lipophilic and therefore better' antioxidant, but rather a distinct molecular entity with a specific, and likely reduced, activity profile in emulsified systems.

Emulsion Antioxidant Food Science

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate: Evidence-Backed Research and Industrial Application Scenarios


Agricultural Antifungal Research and Development

Leverage octadecyl p-coumarate as a lead compound or reference standard in the development of novel antifungal agents against crop pathogens. Its demonstrated, dose-dependent activity against Alternaria spp., Cercospora capsici, and other fungal strains [1][2] makes it a valuable tool for studying mechanisms of action, screening for resistance, and exploring structure-activity relationships in the design of new agricultural fungicides [3]. Procure the compound as a characterized mixture of E- and Z-isomers, as both forms are present in natural sources and contribute to the overall activity.

DNA Polymerase Inhibition Studies for Cancer and Antiviral Research

Utilize octadecyl p-coumarate as a selective tool compound in enzymology studies targeting DNA polymerases α and β [1]. Given its strong inhibitory activity against these enzymes, it serves as a valuable probe for investigating DNA replication and repair mechanisms. It can be used as a reference inhibitor in assays aimed at discovering novel polymerase inhibitors with therapeutic potential in cancer or viral diseases. Ensure proper handling and storage away from light to maintain isomeric integrity, as isomerization could affect its inhibitory potency [2].

Analytical Method Development and Quality Control for Natural Products

Employ octadecyl p-coumarate as an analytical standard for the quantification of alkyl coumarates in plant extracts, particularly from the Convolvulaceae family [1]. Its unique UV spectral properties, specifically the alkali-induced bathochromic shift to 358.2 nm, enable the development of rapid, non-chromatographic spectrophotometric assays for its quantification [2][3]. Procure high-purity material (≥95%) for use as a calibration standard in HPLC-UV or LC-MS methods for the quality control of botanical raw materials and extracts.

Advanced Formulation Science: Investigating Lipophilic Antioxidant Behavior

Use octadecyl p-coumarate as a model phenolipid to study the relationship between antioxidant hydrophobicity and efficacy in complex multiphase systems [1]. Its C18 chain places it on the extreme end of the lipophilicity spectrum, making it an essential comparator in SAR studies alongside its shorter-chain analogs (C8, C10, C14) to investigate phenomena like the 'cutoff effect' and interfacial partitioning in emulsions and lipid bilayers [2]. This application is critical for formulators seeking to rationally design antioxidant systems for foods, cosmetics, or pharmaceuticals, where understanding the precise role of alkyl chain length is paramount for performance [3].

Technical Documentation Hub

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